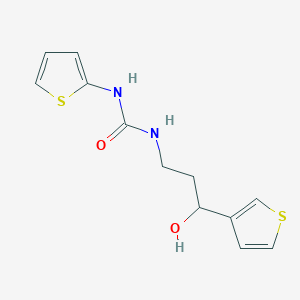
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is an organic compound that features a urea moiety substituted with thiophene rings Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea typically involves the reaction of thiophene derivatives with urea under specific conditions. One common method involves the following steps:
Preparation of 3-(thiophen-3-yl)propanol: This intermediate can be synthesized by the reduction of 3-(thiophen-3-yl)propanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)urea: The 3-(thiophen-3-yl)propanol is then reacted with urea in the presence of a catalyst, such as hydrochloric acid (HCl), to form the desired urea derivative.
Substitution with Thiophene: Finally, the compound is further reacted with thiophene-2-yl isocyanate to introduce the second thiophene ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) in sulfuric acid for nitration.
Major Products
Oxidation: Formation of 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.
Reduction: Formation of 1-(3-Amino-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The thiophene rings are known to interact with biological targets, making this compound a candidate for drug development.
Medicine: Explored for its potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new medications.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors. The presence of thiophene rings enhances the electronic properties of these materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl and urea groups can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-3-(phenyl)propyl)-3-(phenyl)urea: Similar structure but with phenyl rings instead of thiophene rings.
1-(3-Hydroxy-3-(furan-3-yl)propyl)-3-(furan-2-yl)urea: Similar structure but with furan rings instead of thiophene rings.
1-(3-Hydroxy-3-(pyridin-3-yl)propyl)-3-(pyridin-2-yl)urea: Similar structure but with pyridine rings instead of thiophene rings.
Uniqueness
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is unique due to the presence of thiophene rings, which impart distinct electronic and chemical properties. Thiophene rings are known for their stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-10(9-4-7-17-8-9)3-5-13-12(16)14-11-2-1-6-18-11/h1-2,4,6-8,10,15H,3,5H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVVBQDMFRBUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
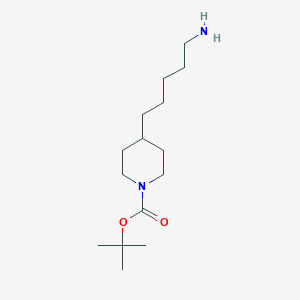
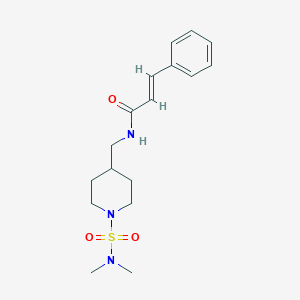
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2996627.png)
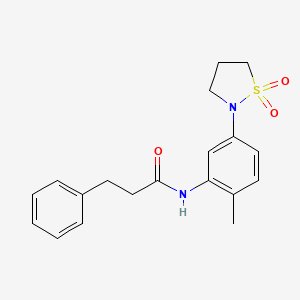
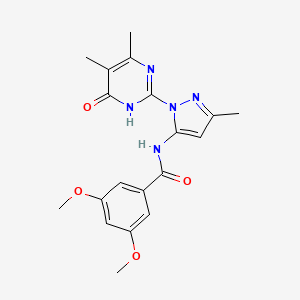
![3-(4-NITROPHENYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE](/img/structure/B2996633.png)
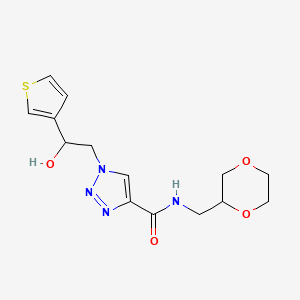
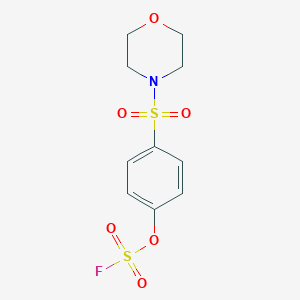
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2996639.png)
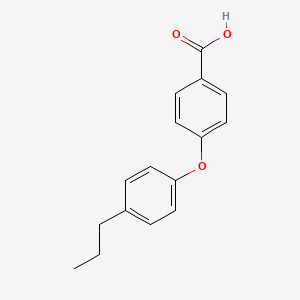
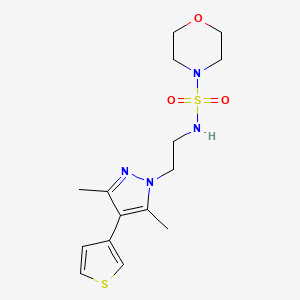
![5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2996643.png)

![N-(4-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2996645.png)
